molecular formula C16H16O2 B102164 5-Allyl-2-phenoxyanisole CAS No. 18738-93-7

5-Allyl-2-phenoxyanisole

Cat. No.: B102164
CAS No.: 18738-93-7
M. Wt: 240.3 g/mol
InChI Key: JXCFPQRFQYEEGF-UHFFFAOYSA-N
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Description

5-Allyl-2-phenoxyanisole is a synthetic organic compound of significant interest in advanced chemical research and development. This molecule features a phenoxy group and an allyl substituent on an anisole core, making it a versatile building block for constructing more complex molecular architectures. Its structure suggests potential utility in various fields, including polymer chemistry, where it could serve as a monomer or cross-linking agent, and in materials science for the design of novel organic materials. Researchers also value such structurally unique compounds for their potential as intermediates in pharmaceutical and agrochemical discovery. The reactive allyl group, in particular, offers a handle for further chemical modifications through reactions such as cross-couplings, cycloadditions, or polymerizations. As a specialty chemical, it is characterized by its high purity and consistency. This product is intended for research and further manufacturing applications only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications and to conduct a thorough safety assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18738-93-7

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

2-methoxy-1-phenoxy-4-prop-2-enylbenzene

InChI

InChI=1S/C16H16O2/c1-3-7-13-10-11-15(16(12-13)17-2)18-14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3

InChI Key

JXCFPQRFQYEEGF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2

Other CAS No.

18738-93-7

Origin of Product

United States

Significance of Phenoxy Substituted Aromatic Ethers in Chemical Synthesis

Phenoxy-substituted aromatic ethers, a class of compounds characterized by an oxygen atom connecting a phenyl group to another aromatic or aliphatic moiety, are of considerable importance in the field of chemical synthesis. wikipedia.org These structures, often referred to as phenol (B47542) ethers or aromatic ethers, are integral to the design and synthesis of a wide array of functional molecules. wikipedia.org

The synthesis of phenoxy-substituted aromatic ethers can be achieved through several established methods, including the acid-catalyzed condensation of phenols with alcohols and nucleophilic aromatic substitution reactions. wikipedia.orgnih.gov In the latter, a phenoxide acts as a nucleophile, displacing a leaving group on an aromatic ring. nih.gov This versatility in synthesis allows for the construction of complex molecular frameworks with tailored electronic and steric properties.

The utility of this class of compounds is evident in their diverse applications. They are frequently employed in pharmaceutical design, where the ether linkage can act as a hydrogen-bond acceptor, influencing the pharmacokinetic properties of a drug molecule. wikipedia.org Furthermore, the substitution of a phenolic hydroxyl group with an alkoxy group can reduce the toxicity associated with phenols. wikipedia.org In materials science, the incorporation of phenoxy groups can impart desirable thermal and mechanical properties to polymers.

Role of Allyl Anisole Derivatives As Key Structural Motifs

Allyl anisole (B1667542) derivatives represent a significant structural motif in organic chemistry, with estragole (p-allylanisole) serving as a prominent example. wikipedia.org These compounds are characterized by a benzene (B151609) ring substituted with both a methoxy (B1213986) group (anisole) and an allyl group. The allyl group, with its reactive double bond, provides a versatile handle for a variety of chemical transformations, making these derivatives valuable synthetic intermediates.

Estragole, a naturally occurring phenylpropene, is found in a variety of plants, including tarragon, basil, and fennel. wikipedia.org Its chemical structure consists of a methoxy group and an allyl group attached to a benzene ring. wikipedia.org The presence of the allyl group allows for a range of reactions, such as isomerization, oxidation, and addition reactions, enabling the synthesis of a diverse array of other compounds. For instance, treatment of estragole with a strong base can induce isomerization of the double bond to yield anethole, a widely used fragrance and flavor compound. wikipedia.org

The allyl anisole framework is a key building block in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The interplay between the electron-donating methoxy group and the reactive allyl group influences the reactivity of the aromatic ring and the side chain, providing opportunities for selective functionalization.

Compound Structure Molar Mass ( g/mol ) Boiling Point (°C) Key Features
Estragole (p-allylanisole)C10H12O148.20216Natural product, precursor for anethole wikipedia.org
AnisoleC7H8O108.14153.8Simplest aromatic ether wikipedia.org
Chavibetol (5-Allyl-2-methoxyphenol)C10H12O2164.20Not availableStructural isomer of eugenol (B1671780) pherobase.comthegoodscentscompany.com

Overview of Research Trajectories for Complex Aromatic Systems

Research into complex aromatic systems is a dynamic and evolving field within chemistry. Scientists are continually exploring the fundamental principles of aromaticity and seeking to design and synthesize novel aromatic architectures with unique electronic, optical, and magnetic properties. ox.ac.uk

One significant research trajectory involves the investigation of large-scale aromaticity in expanded π-systems. ox.ac.uk While traditional aromatic compounds like benzene (B151609) are well-understood, the behavior of much larger ring systems is an area of active investigation. ox.ac.uk Understanding charge delocalization in these large systems has implications for the development of organic semiconductors and other functional materials. ox.ac.uk

Another key area of research is the study of aromatic-aromatic interactions. acs.org These non-covalent interactions play a crucial role in a variety of chemical and biological phenomena, including protein folding and molecular recognition. acs.org Researchers are using high-level computational methods to better understand the nature of these interactions and to design molecules with specific self-assembly properties. acs.org

The synthesis and study of hetero-polycyclic aromatic systems, which contain elements other than carbon in the aromatic framework, is also a major focus. chemrxiv.org The introduction of heteroatoms can significantly alter the electronic properties of the molecule, leading to new applications in areas such as organic electronics and photochemistry. Data-driven investigations of large datasets of these molecules are helping to elucidate structure-property relationships. chemrxiv.org

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental laws of quantum mechanics, provide detailed information about the electronic nature of molecules.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com This simplification allows for a balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized organic molecules.

For 5-Allyl-2-phenoxyanisole, DFT calculations can be used to determine a variety of crucial properties:

Optimized Geometry: The lowest-energy three-dimensional arrangement of the atoms.

Electronic Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electron Distribution: Generation of electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is key to understanding how the molecule will interact with other species.

Thermodynamic Properties: Prediction of properties such as enthalpy of formation, Gibbs free energy, and entropy.

A DFT study on related aromatic ethers has shown that ether linkages can significantly reconstruct the electronic state of a molecule, influencing properties like the work function and the adsorption of other molecules. nih.govacs.org A similar investigation on this compound would precisely map its electronic landscape, providing a foundation for understanding its reactivity.

Conformation Analysis and Conformational Landscapes

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. cdnsciencepub.com Conformational analysis is the study of the energies and properties of these different conformers. The primary rotatable bonds in this compound are the C-O bonds of the ether linkage and the C-C bonds of the allyl group.

Computational methods can be used to explore the molecule's conformational landscape:

Potential Energy Surface (PES) Scan: By systematically rotating specific bonds and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation between them.

Global Minimum Search: Algorithms can search the entire conformational space to identify the most stable conformer (the global minimum) and other low-energy structures.

Studies on other flexible molecules, such as allylic ethers and alcohols, have successfully used computational techniques to determine preferred gas-phase conformations. cdnsciencepub.com For this compound, this analysis would reveal the most likely shapes the molecule adopts, which is crucial for understanding how it fits into a biological receptor or packs in a solid state. The interplay between the phenyl rings and the allyl group could lead to specific folded or extended conformations that dictate its biological or material properties. unicamp.br

Molecular Modeling and Simulation

While quantum calculations focus on the static electronic properties, molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules over time.

Molecular Docking and Ligand-Binding Pocket Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to the binding site of a target macromolecule (a receptor, typically a protein). researchgate.netbohrium.comesisresearch.orgiaanalysis.com This method is a cornerstone of structure-based drug design. researchgate.net

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target receptor.

Sampling: Placing the ligand in the receptor's binding site in many different orientations and conformations.

Scoring: Using a scoring function to evaluate the fitness of each pose, estimating the binding free energy. The pose with the best score is predicted as the most likely binding mode.

A docking study of this compound against a specific protein target would identify key interactions, such as:

Hydrogen Bonds: Possible if the target has donor/acceptor groups that can interact with the ether oxygens.

Hydrophobic Interactions: Likely between the phenyl rings of the ligand and nonpolar residues in the receptor pocket.

Pi-Pi Stacking: Potential interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.

The results would be presented in a table listing binding energies (in kcal/mol) and the specific amino acid residues involved in the interactions, providing a hypothesis for the molecule's mechanism of action at a molecular level.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of atoms and molecules. acs.orgnih.govbas.bg This allows researchers to observe the behavior of a system over time, from picoseconds to microseconds or longer. nih.gov

For this compound, an MD simulation could be used to:

Analyze Ligand-Receptor Stability: After a docking pose is predicted, an MD simulation of the ligand-receptor complex can assess its stability. nih.gov It shows whether the ligand remains securely in the binding pocket or if it is unstable and dissociates.

Observe Conformational Changes: MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein, which is often essential for biological function.

Study Solvation Effects: By simulating the molecule in a solvent like water, one can understand how solvent molecules interact with it and influence its conformation and behavior. tbzmed.ac.ir

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms at each time step. Analysis of this trajectory can yield information on root-mean-square deviation (RMSD) to measure stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions over time.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate variations in the chemical structure of a series of compounds with their biological activity or physicochemical properties. crpsonline.comnih.govarkat-usa.org

For a QSAR/QSPR study involving this compound, one would first need a dataset of structurally similar compounds with measured activity or property data. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure:

Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Related to the 3D structure (e.g., molecular surface area, volume).

Electronic Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical Descriptors: Such as logP (lipophilicity).

Statistical methods, like multiple linear regression, are then used to build a mathematical model that relates the descriptors to the observed activity. Such models have been developed for various phenoxy-containing compounds to predict their biological activities. crpsonline.comresearchgate.net A QSAR study including this compound could help predict its potential biological activity based on its calculated descriptors and guide the synthesis of new analogues with potentially improved properties.

Computed Molecular Properties

While specific experimental studies are limited, a range of properties for this compound have been computed and are available in public databases. nih.gov

PropertyValueSource
Molecular Formula C16H16O2PubChem
Molecular Weight 240.30 g/mol PubChem
XLogP3 4.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Exact Mass 240.115029749 DaPubChem
Topological Polar Surface Area 18.5 ŲPubChem
Heavy Atom Count 18PubChem

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. wikipedia.orgconicet.gov.ar These models are foundational in drug design and materials science, as they can predict the properties of new, unsynthesized molecules, thereby saving significant time and resources. conicet.gov.arnih.gov

A QSAR/QSPR study involves generating molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to build a model that relates these descriptors to an observed activity or property. nih.govresearchgate.net For a series of phenoxyanisole derivatives, including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potential against a particular enzyme. For instance, a study on phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the significant roles of steric effects, hydrogen bonding, and electronic properties in determining inhibitory activity. nih.gov Similarly, a comprehensive QSAR analysis of oxadiazole derivatives identified key molecular determinants for anti-tubercular activity, resulting in a predictive model with a high correlation coefficient (R²) of 0.979. manipal.edu

The descriptors used in such models fall into several categories:

Descriptor TypeDescriptionExample Application
StericRelates to the size and shape of the molecule.Influences how a molecule fits into a receptor's binding site. nih.gov
ElectrostaticDescribes the distribution of charge in a molecule.Governs interactions like hydrogen bonds and dipole-dipole forces. nih.govmanipal.edu
HydrophobicQuantifies the tendency of a molecule to repel water.Important for membrane permeability and interaction with nonpolar pockets in proteins. manipal.edu
TopologicalNumerical values derived from the graph representation of the molecule.Captures information about branching and connectivity.

By developing a robust QSAR/QSPR model for a class of compounds including this compound, researchers could screen virtual libraries of related structures to identify candidates with desired properties for further experimental investigation. nih.gov

Electronic Polarizability as a Predictive Tool for Chemical Behavior

Electronic polarizability is a measure of how easily the electron cloud of an atom or molecule can be distorted by an external electric field. This fundamental electronic property can serve as a powerful predictor of various aspects of chemical behavior, including reactivity and intermolecular interactions.

A study on dimethylnaphthalene (DMN) isomers demonstrated a strong linear relationship between the computed average electronic polarizability (<α>) and the experimentally observed rate of biodegradation. acs.org This suggests that inductive and dispersive interactions, which are governed by polarizability, play a crucial role in the biodegradation process. acs.org The research indicated that electronic polarizability could be a useful tool for predicting biodegradation trends within a series of related compounds. acs.org

Applying this concept to this compound, its calculated polarizability value could be used within a series of related ether compounds to predict trends in properties like environmental fate or receptor binding affinity. The predicted collision cross section (CCS) values, which are related to the molecule's shape and polarizability, further illustrate the type of data that can be computationally generated to anticipate a molecule's behavior in different environments, such as during mass spectrometry analysis. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+241.12232153.9
[M+Na]+263.10426161.8
[M-H]-239.10776160.7
[M+NH4]+258.14886171.5
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Reaction Pathway and Transition State Analysis

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy landscape that explains why a reaction proceeds in a certain way. mit.edu

Computational Elucidation of Complex Organic Reaction Mechanisms

A primary example of a reaction relevant to this compound is the Claisen rearrangement, a thermal, intramolecular rearrangement common to allyl aryl ethers. libretexts.org Computational studies have been instrumental in elucidating the mechanism of this reaction for the parent compound, allyl phenyl ether. researchgate.netrsc.org

Using methods like Bonding Evolution Theory (BET), which combines topological analysis of the electron localization function (ELF) with catastrophe theory, researchers can follow the step-by-step process of bond breaking and formation. researchgate.netrsc.org For the Claisen rearrangement of allyl phenyl ether, this analysis shows the reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org The process involves the breaking of the ether C-O bond and the simultaneous formation of a new C-C bond between the allyl group and the ortho position of the benzene (B151609) ring. libretexts.org This initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the final o-allylphenol product. libretexts.org

Computational analysis of the transition structure reveals a non-bonding electron density that acts as a "bridgehead" for the construction of the new C-C bond. rsc.org This level of mechanistic detail, made possible by computational elucidation, is critical for understanding and controlling such complex organic transformations.

Prediction of Regioselectivity and Stereoselectivity through Energy Landscapes

The energy landscape of a reaction determines not only if a reaction is feasible but also which of several possible products will be favored. This allows for the prediction of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another).

In the context of synthesizing ethers like this compound, the alkylation of a substituted phenol (B47542) can lead to either O-alkylation (forming the desired ether) or C-alkylation (forming a C-C bond at the ring). Computational studies can clarify the selectivity by comparing the activation energies for the different reaction paths; even slight differences in the free energy values can determine the major product. researchgate.net

The Claisen rearrangement serves as an excellent example of predicting regioselectivity. The reaction mechanism strongly favors the formation of the ortho-substituted product. libretexts.org If both ortho positions on the benzene ring are blocked, the allyl group will migrate to the para position, a phenomenon known as the para-Claisen rearrangement. By calculating the energy barriers for migration to different positions on the ring, computational models can accurately predict the regiochemical outcome.

Stereoselectivity is determined by the relative energies of the transition states leading to different stereoisomeric products. For a reaction to be stereoselective, the transition state leading to one product must be significantly lower in energy than the transition state leading to the other. khanacademy.org For many reactions, such as the E2 elimination, the required geometric arrangement of the atoms in the substrate dictates the stereochemistry of the resulting alkene product, making the reaction stereospecific. khanacademy.org Computational modeling of the various possible transition state geometries allows for the prediction of the favored stereoisomer by identifying the lowest energy pathway.

Applications of 5 Allyl 2 Phenoxyanisole As a Synthetic Intermediate and in Materials Science

A Building Block in Complex Organic Synthesis

The strategic placement of the allyl, phenoxy, and methoxy (B1213986) groups on the aromatic core of 5-Allyl-2-phenoxyanisole makes it a valuable starting material for a variety of complex organic transformations. These reactions leverage the reactivity of its distinct functionalities to construct larger, more intricate molecular frameworks.

Precursor for Advanced Aromatic Polyethers and Polymers

The structure of this compound is inherently suited for the synthesis of advanced aromatic polyethers. The phenoxy group provides a stable ether linkage, a defining characteristic of this class of polymers. The allyl group, a reactive terminal alkene, serves as a key site for polymerization reactions.

One important reaction involving allyl aryl ethers is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that occurs upon heating. wikipedia.orgbyjus.comscirp.org In this process, the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. This rearrangement can be a critical step in creating a phenol (B47542), which can then be used in further polymerization steps. For instance, the resulting phenolic group can be etherified to extend the polyether chain. The kinetics of the Claisen rearrangement are first-order, and the reaction is often accelerated in polar solvents. byjus.com

The allyl group itself can participate directly in polymerization. For example, coordination-insertion polymerization of polar allylbenzene (B44316) monomers has been successfully achieved using palladium(II) catalysts. beilstein-journals.org This method allows for the copolymerization of ethylene (B1197577) with various functionalized allylbenzenes, demonstrating that the allyl group is a viable handle for creating polymers. beilstein-journals.org While direct polymerization of this compound into homopolymers or its specific use in advanced aromatic polyethers is not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests its potential as a monomer in such systems. The general principles of allyl-functionalized polymer synthesis indicate that materials with tailored properties could be achieved. nih.gov

Table 1: Reactivity of Functional Groups in this compound for Polymer Synthesis

Functional GroupPotential Reaction Type for PolymerizationResulting Structure/Intermediate
Allyl GroupCoordination-Insertion Polymerization, Radical PolymerizationPolyolefin backbone with phenoxyanisole side chains
Phenoxy GroupPart of the polyether backboneStable ether linkages in the polymer chain
Aromatic RingElectrophilic Aromatic SubstitutionFurther functionalization of the polymer backbone
Allyl Group (via Claisen Rearrangement)Forms a reactive phenol for polyetherificationortho-Allyl phenol derivative

Intermediate in the Synthesis of Substituted Phthalic Anhydrides

Phthalic anhydrides are important industrial chemicals used in the production of plasticizers, dyes, and resins. organic-chemistry.org Substituted phthalic anhydrides, in particular, are valuable precursors for high-performance polymers. mdpi.com The synthesis of these anhydrides can be achieved through various routes, including the Diels-Alder reaction. mnstate.eduresearchgate.netrsc.org

The allyl group of this compound can be envisioned as a precursor to a diene through isomerization, which could then undergo a Diels-Alder reaction with a suitable dienophile, such as maleic anhydride (B1165640), to form a substituted cyclohexene (B86901) derivative. Subsequent oxidation and dehydration of this adduct would yield a substituted phthalic anhydride. While specific examples utilizing this compound for this purpose are not readily found in the literature, the fundamental principles of the Diels-Alder reaction support this potential synthetic pathway. mnstate.edu The reaction of phthalic anhydride with various amines is a common method to produce phthalimides and other derivatives. mdpi.com

Role in the Creation of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. rsc.orgmdpi.com The synthesis of these ring systems often involves the cyclization of precursors containing both nitrogen and other reactive functional groups. The allyl group in this compound offers a versatile handle for the construction of such heterocyclic rings.

One common strategy is the oxidative cyclization of N-allyl amides, which can lead to the formation of oxazolines. chemrxiv.orgnih.gov This type of reaction can be initiated electrochemically or with chemical oxidants. beilstein-journals.orgnih.gov For example, an N-allyl benzamide (B126) can undergo an intramolecular cyclization to form a 5-substituted oxazoline (B21484). chemrxiv.org By analogy, this compound could be converted to an N-allyl derivative, which would then be a suitable substrate for such a cyclization, leading to a novel oxazoline bearing the phenoxyanisole moiety.

Furthermore, radical cyclizations of N-allyl amides are effective methods for creating γ-lactam rings. researchgate.net The versatility of the allyl group allows for various addition and cyclization reactions that can be tailored to produce a wide range of nitrogen-containing heterocyclic structures.

Integration into Materials Chemistry

The unique chemical functionalities of this compound make it an attractive candidate for incorporation into various materials, imparting specific properties and enhancing performance.

Development of Polymeric Materials with Tunable Properties

The incorporation of functional monomers like this compound into polymers allows for the development of materials with tunable properties. nih.govresearchgate.net The allyl group provides a site for post-polymerization modification, enabling the introduction of a wide range of other functional groups. This "click" chemistry approach is a powerful tool for tailoring the final properties of a material. nih.gov

For example, copolymers can be synthesized using this compound as a comonomer. The resulting polymer would have pendant phenoxyanisole groups, which can influence properties such as thermal stability, solubility, and refractive index. The ratio of the comonomers can be adjusted to fine-tune these properties. Statistical and block copolymers of allyl isocyanate with other isocyanates have been synthesized, demonstrating that the allyl group remains intact and available for further reactions. mdpi.com This highlights the potential for creating well-defined copolymers incorporating this compound.

Table 2: Potential Influence of this compound on Polymer Properties

Polymer PropertyPotential Influence of Incorporating this compound
Thermal StabilityThe aromatic rings can enhance thermal stability.
SolubilityThe phenoxy and methoxy groups can modify solubility in organic solvents.
Refractive IndexThe aromatic nature of the monomer can increase the refractive index of the polymer.
AdhesionThe functional groups may promote adhesion to various substrates.
Chemical ResistanceThe ether linkages are generally chemically robust.

Components for Functional Plastics (e.g., Polyimide Resins)

Polyimide resins are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. psu.edu They are widely used in the aerospace, electronics, and automotive industries. nih.gov The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine.

While there is no direct evidence in the searched literature of this compound being used as a direct component in polyimide resins, its structure suggests potential applications. For instance, derivatives of this compound containing amine or anhydride functionalities could be synthesized and then incorporated into the polyimide backbone. The allyl group could also serve as a reactive site for cross-linking the polyimide chains, which can further enhance the thermal and mechanical properties of the resulting thermoset material. The Claisen rearrangement of allyl-functionalized polyimides has been shown to be a viable method for creating thermally rearranged polymers with enhanced properties. uva.es This suggests a pathway where a polyimide containing the this compound moiety could be thermally treated to induce cross-linking and improve its performance characteristics.

Catalytic Relevance and Ligand Development

The molecular architecture of this compound incorporates features that are highly valuable in the design of ligands for transition metal catalysis. The presence of etheric oxygen atoms and the reactive allyl group offers multiple potential coordination sites and opportunities for derivatization into more complex ligand structures.

Potential as a Ligand Scaffold for Transition Metal Catalysis

The phenoxy and anisole (B1667542) moieties of this compound provide oxygen donor atoms that can coordinate to transition metals. Ligands incorporating phenoxy groups are common in organometallic chemistry and have been successfully employed in a variety of catalytic transformations. For instance, early-transition-metal complexes with phenoxy-imine-type ligands are effective for ethylene oligomerization. nih.govresearchgate.net The development of phenoxy-amidine (FA) ligands, which are more robust than their phenoxy-imine counterparts, highlights the ongoing innovation in this area. These FA ligands are designed to offer greater stability and electron-donating ability, making them suitable for stabilizing reactive metal species in catalysis. anr.fr

Furthermore, the anisole group itself is a substrate for transition-metal-catalyzed C-H activation and arylation reactions, often facilitated by specialized ligands. nih.govrsc.orgthieme.de This inherent reactivity of the anisole core could be harnessed in the design of "ligand-substrates" or for the synthesis of more complex, rigid ligand frameworks.

The allyl group is a particularly versatile functional handle. It can participate in η³-coordination to a metal center, a bonding mode that is central to many important catalytic processes, including palladium-catalyzed allylic substitution reactions. researchgate.netfrontiersin.orgnih.gov The allyl group can also be chemically modified to introduce other coordinating groups, thereby creating bidentate or tridentate ligands. For example, the double bond could undergo hydroformylation, hydroboration, or other additions to install phosphine (B1218219), amine, or alcohol functionalities capable of chelating to a metal center.

The combination of the "hard" ether oxygen donors and the "soft" allyl π-system could lead to ligands with interesting hemilabile properties, where one group can reversibly bind and dissociate from the metal center, facilitating catalytic cycles.

Investigation of Catalytic Activity of Derivatives

Given the lack of direct studies on the catalytic activity of this compound, we can infer potential applications from the catalytic behavior of its structural relatives, such as eugenol (B1671780) and other substituted phenols. Eugenol, which shares the allyl and methoxy-substituted aromatic ring with the title compound, is a versatile starting material for the synthesis of various derivatives with catalytic applications. For example, derivatives of eugenol have been explored in ruthenium-catalyzed cross-metathesis reactions and as precursors for polycarbonates through copolymerization with CO₂ using cobalt or chromium salen catalysts. mdpi.comrsc.org

Palladium-catalyzed reactions are a particularly promising area for derivatives of this compound. The allylation of phenols with allylic alcohols, catalyzed by palladium complexes, is a known transformation, though it often yields a mixture of O-allylated and C-allylated products. researchgate.netuniversiteitleiden.nl Research has shown that the choice of ligand and reaction conditions can steer the selectivity of these reactions. researchgate.net Derivatives of this compound, if used as ligands, could potentially influence the regioselectivity and enantioselectivity of such catalytic processes. For instance, chiral catalysts have been developed for the asymmetric allylation of phenols to produce enantioenriched branched allylic aryl ethers. nih.gov

The table below illustrates the performance of different palladium catalysts in the allylic etherification of phenols, a reaction class where derivatives of this compound could potentially be employed as ligands or substrates.

Table 1: Illustrative Catalytic Performance in Phenol Allylation

Catalyst Precursor Ligand Solvent Temp (°C) Yield (%) Reference
[Pd(cinnamyl)Cl]₂ L1* Toluene 60 95 researchgate.net
Pd(OAc)₂ PPh₃ Dioxane 100 78 researchgate.net
PdCl₂(dppf) None THF 60 85 frontiersin.orgnih.gov
[COP-OAc]₂ None CH₂Cl₂ 38 61 nih.gov

*L1 = a specific phosphine ligand described in the reference.

Furthermore, the anisole moiety suggests that derivatives could be active in C-H functionalization reactions. Recent advancements have shown that palladium catalysts with specific S,O-ligands can achieve non-directed C-H arylation of anisole derivatives. nih.gov The development of bulky Lewis acids has also been shown to improve the para-selectivity in the iridium-catalyzed C-H borylation of anisoles. mdpi.com Derivatives of this compound could be designed as ligands to control the regioselectivity of such transformations.

Materials Science Applications

The functional groups within this compound also suggest its potential as a monomer or an additive in the synthesis of advanced materials.

The phenoxy group is a key component of phenoxy resins, which are high-molecular-weight thermoplastics known for their excellent adhesion, flexibility, and chemical resistance. eschemy.comcorrosionpedia.com These resins are used in a wide range of applications, including coatings for metals and electronics, structural adhesives, and as toughening agents for other polymers like epoxies. phlextek.comhuntsman.comeschemy.com this compound could potentially be incorporated into phenoxy resin structures, with the allyl group providing a site for subsequent cross-linking or functionalization.

The allyl group is widely utilized in polymer chemistry to create cross-linked networks or to introduce functionality for post-polymerization modification. nih.govpsu.edu Monomers containing allyl groups, such as allyl methacrylate, can be polymerized to form linear polymers with pendant allyl groups, which can then be cross-linked through thermal or photochemical methods. tandfonline.comresearchgate.net This approach allows for the production of materials with tailored properties. The presence of an allyl group in this compound suggests its potential use as a comonomer or a cross-linking agent in the production of specialty polymers. The resulting materials could benefit from the inherent properties of the phenoxy-anisole backbone, such as thermal stability and rigidity.

The table below summarizes some of the key properties and applications of phenoxy resins, which could be augmented by the incorporation of functional monomers like this compound.

Table 2: Properties and Applications of Phenoxy Resins

Property Description Application Area Reference
Adhesion Excellent bonding to various substrates including metals and glass. Structural Adhesives, Coatings eschemy.comphlextek.comhuntsman.com
Flexibility High elongation and toughness. Flexible Coatings, Composites corrosionpedia.comhuntsman.com
Chemical Resistance Resistant to a wide range of chemicals. Industrial Coatings, Electronics Encapsulation corrosionpedia.comphlextek.com
Toughness High impact strength. Toughening agent for epoxies, Copper Clad Laminates huntsman.comeschemy.com

Advanced Analytical Methodologies for Purity and Isomer Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic compounds like 5-Allyl-2-phenoxyanisole. By separating components within a mixture, it allows for both qualitative and quantitative assessment.

Gas Chromatography (GC) for Purity and Composition Analysis

Gas chromatography is a powerful technique for analyzing volatile compounds that can be vaporized without decomposing. sigmaaldrich.com It is highly effective for determining the purity of this compound and identifying any byproducts from its synthesis or degradation. In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, a GC system coupled with a mass spectrometer (GC-MS) provides definitive identification of the main component and any impurities. nih.gov The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that acts as a molecular fingerprint. The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. High-purity solvents are essential to minimize background interference and ensure a low baseline, which is critical for sensitive detection. sigmaaldrich.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue/DescriptionPurpose
Instrument Gas Chromatograph-Mass Spectrometer (e.g., HP 5890II-5971a) nih.govSeparates and identifies volatile compounds.
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, coated with SE-54) epa.govProvides a surface for component separation.
Injection Mode SplitlessEnsures maximum transfer of analyte to the column for trace analysis.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Oven Program Temperature gradient (e.g., 70°C hold for 2 min, ramp to 280°C at 10°C/min)Optimizes separation of compounds with different boiling points.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for compound identification.
Ionization Mode Electron Ionization (EI)Fragments molecules for a characteristic mass spectrum.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. gilson.com HPLC methods are broadly divided into analytical, which focuses on identifying and quantifying components, and preparative, which aims to isolate and purify larger quantities of a specific compound. rotachrom.com

Analytical HPLC, operating with small sample sizes and low flow rates, is used to develop a separation method and assess the purity of this compound. rotachrom.com Once an effective analytical method is established, it can be scaled up to preparative HPLC. This scale-up process involves increasing the column diameter, flow rate, and injection volume while maintaining the separation quality. waters.com The goal is to maximize throughput and yield without compromising the purity of the isolated compound. rotachrom.com A systematic approach to scaling, often aided by calculators, ensures that the resolution achieved at the analytical scale is preserved at the preparative scale. waters.com

Modern HPLC systems, including Ultra-High-Performance Liquid Chromatography (UPLC), utilize pumps that operate at very high pressures, allowing for the use of columns with smaller particle sizes. This results in significantly improved resolution and faster analysis times. plantaanalytica.com

Table 2: Key Differences Between Analytical and Preparative HPLC

FeatureAnalytical HPLCPreparative HPLC
Objective Identification and quantificationIsolation and purification rotachrom.com
Column I.D. Typically < 2 mm to 4.6 mmTypically 10 mm to >50 mm waters.com
Flow Rate 0.5 - 2 mL/min rotachrom.comCan be L/min rotachrom.com
Sample Size 1 - 10 mg rotachrom.comGrams to kilograms
Primary Goal High resolution, sensitivityHigh throughput, yield, purity rotachrom.com

Chiral Separation Methodologies

The presence of stereoisomers can have significant implications in various fields. While this compound is not typically cited as a chiral compound, related structures with restricted bond rotation can exhibit a form of chirality known as atropisomerism. Should this compound or its derivatives possess chiral properties, specialized separation techniques would be required.

Gas Chromatographic Enantioseparation for Atropisomeric Compounds

Atropisomers are stereoisomers that result from hindered rotation around a single bond. This phenomenon is observed in certain substituted biaryl compounds. researchgate.net The enantioseparation of such isomers by gas chromatography is a demanding task due to the high temperatures often required for elution. researchgate.net

This separation is achieved using a chiral stationary phase (CSP), typically based on modified cyclodextrins. The CSP interacts differently with each enantiomer, leading to different retention times and, thus, separation. For some complex molecules, GC enantioseparation can be challenging due to issues like co-elution with other compounds. researchgate.net In such cases, tandem mass spectrometry (GC-MS/MS) can provide the necessary selectivity to distinguish the target enantiomers from interfering substances. researchgate.net

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Once a mixture of enantiomers is separated, it is crucial to quantify their relative amounts. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the racemic mixture.

The formula for enantiomeric excess is: % ee = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively. youtube.com

For mixtures of diastereomers, the diastereomeric ratio (dr) is determined. Various analytical techniques can be employed for these measurements. While chromatographic methods provide a direct measure by separating the isomers, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are also powerful tools. Using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), the enantiomers or diastereomers can be distinguished in the NMR spectrum, allowing for their quantification by integrating the distinct signals. nih.govcam.ac.uk Advanced 2D NMR techniques can enhance resolution and provide precise quantification even for mixtures with very high enantiomeric excess. nih.gov

Table 3: Common Methods for Determining Enantiomeric Excess (ee)

MethodPrincipleAdvantages
Chiral Chromatography (GC/HPLC) Differential interaction of enantiomers with a chiral stationary phase leads to separation and quantification.Direct measurement; high accuracy.
NMR Spectroscopy with Chiral Agents A chiral solvating or derivatizing agent induces a chemical shift difference between enantiomers. nih.govcam.ac.ukRapid analysis; no physical separation needed.
Fluorescence-Based Assays Formation of fluorescent diastereomeric complexes allows for quantification based on differential fluorescence. nih.govHigh sensitivity; suitable for high-throughput screening. nih.gov

Future Research Directions and Unexplored Reactivity of 5 Allyl 2 Phenoxyanisole

Investigation of Novel Functionalization Reactions beyond Current Paradigms

The structure of 5-Allyl-2-phenoxyanisole is ripe for the application of modern synthetic methodologies to forge new chemical bonds and introduce diverse functional groups. The presence of both sp2 and sp3-hybridized C-H bonds, a reactive alkene, and an ether linkage invites a multipronged approach to its functionalization.

The allyl group is a particularly attractive handle for a variety of transformations. While classic electrophilic additions to the double bond are well-established, future research could focus on more advanced C-H functionalization reactions at the allylic position. nih.gov For instance, the development of transition-metal catalyzed methods for the direct introduction of aryl, alkyl, or heteroatom-containing groups at the allylic carbon could lead to a diverse library of derivatives. nih.gov Furthermore, the exploration of radical-mediated functionalization of the allyl group could provide access to unique structural motifs. pressbooks.pub

The aromatic rings of the phenoxy and anisole (B1667542) moieties also represent key sites for novel functionalization. Beyond traditional electrophilic aromatic substitution, modern C-H activation strategies could enable the regioselective introduction of substituents. acs.org For example, directing group-assisted ortho-metalation could be employed to functionalize the positions adjacent to the ether linkages. researchgate.net Moreover, palladium-catalyzed cross-coupling reactions could be explored to forge new carbon-carbon and carbon-heteroatom bonds at various positions on the aromatic rings, provided suitable halogenated precursors of this compound are synthesized.

The ether linkage itself, while generally stable, could be a target for cleavage and subsequent functionalization under specific catalytic conditions, offering a pathway to novel phenol (B47542) and catechol derivatives. nih.gov

Table 1: Potential Novel Functionalization Reactions for this compound

Reaction TypeTarget SitePotential Reagents/CatalystsExpected Products
Allylic C-H ArylationAllyl GroupPalladium or Rhodium catalysts, Arylboronic acidsAllylic-arylated derivatives
Aromatic C-H BorylationAromatic RingsIridium catalysts, Boron reagentsBorylated phenoxyanisole derivatives
Directed ortho-MetalationAromatic RingsOrganolithium reagents, Directing groupsOrtho-functionalized derivatives
Ether Cleavage/FunctionalizationEther LinkageRuthenium catalysts, Organoboron compoundsSubstituted phenols and catechols

Exploration of Bio-Inspired Synthetic Routes and Green Chemistry Applications

The principles of green chemistry and bio-inspired synthesis offer a sustainable and efficient framework for the future exploration of this compound chemistry. imist.ma This involves the use of environmentally benign solvents, renewable starting materials, and catalytic systems that operate under mild conditions.

A significant area of future research lies in the development of biocatalytic transformations. Enzymes such as laccases, peroxidases, and cytochrome P450 monooxygenases could potentially mediate the selective oxidation or functionalization of the allyl group or the aromatic rings. acs.orgnih.gov For instance, an enzymatic epoxidation of the allyl double bond would provide a chiral building block for further synthetic elaborations. The use of whole-cell biocatalysts or immobilized enzymes could enhance the operational stability and recyclability of the catalytic system.

In the realm of green chemistry, the use of greener solvents like anisole itself, which is considered a sustainable solvent, could be explored for the synthesis and modification of this compound. mdpi.comresearchgate.netresearchgate.net Furthermore, energy-efficient synthetic methods, such as photochemical or electrochemical approaches, could be developed to drive reactions, minimizing the need for high temperatures and harsh reagents. rsc.orgresearchgate.net

Development of Asymmetric Catalytic Transformations

The presence of a prochiral allyl group in this compound makes it an ideal substrate for the development of asymmetric catalytic transformations. The synthesis of enantioenriched derivatives is of paramount importance, particularly for applications in life sciences where stereochemistry often dictates biological activity.

Future research should focus on the development of catalytic asymmetric reactions targeting the allyl moiety. This includes asymmetric dihydroxylation, epoxidation, and aminohydroxylation, which would install chiral centers with high enantioselectivity. The use of chiral transition-metal complexes, such as those based on osmium, ruthenium, or copper, in conjunction with chiral ligands, will be crucial for achieving high levels of stereocontrol. nih.govuq.edu.aursc.orgnih.govresearchgate.net

Furthermore, asymmetric C-H functionalization of the allylic position represents a cutting-edge area of research. uq.edu.aursc.orgnih.gov The development of chiral catalysts that can selectively abstract a specific allylic proton and facilitate the enantioselective formation of a new bond would be a significant advancement.

Table 2: Potential Asymmetric Catalytic Transformations of this compound

Reaction TypeCatalyst SystemPotential Chiral Products
Asymmetric DihydroxylationOsmium tetroxide with chiral ligandsChiral diols
Asymmetric EpoxidationSharpless or Jacobsen-Katsuki epoxidationChiral epoxides
Asymmetric Allylic AlkylationPalladium or Iridium complexes with chiral ligandsChiral allylic substituted derivatives
Asymmetric C-H AminationRhodium or Iridium catalysts with chiral ligandsChiral allylic amines

Studies on the Reactivity with Emerging Reagents and Catalyst Systems

The field of synthetic organic chemistry is constantly evolving with the discovery of new reagents and catalytic systems. Applying these emerging technologies to this compound could unlock novel and previously inaccessible chemical space.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, offers a mild and powerful tool for a wide range of transformations. kaust.edu.sanih.gov Future studies could investigate the photoredox-mediated functionalization of the allyl group or the aromatic rings of this compound. For example, the atom transfer radical addition of various substrates to the allyl double bond or the C-H arylation of the aromatic rings could be achieved under photoredox conditions.

Electrosynthesis is another emerging technology that provides a sustainable alternative to traditional chemical redox reactions. researchgate.net The electrochemical oxidation or reduction of this compound could lead to the formation of reactive intermediates that can be trapped by various nucleophiles or electrophiles, providing access to a diverse array of products.

The use of novel catalyst systems, such as dual-catalysis platforms that combine two different catalytic cycles to achieve a single transformation, could also be explored. For instance, the combination of a transition-metal catalyst with a photoredox catalyst could enable novel cross-coupling reactions that are not feasible with either catalyst alone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 5-Allyl-2-phenoxyanisole with high yield and purity?

  • Methodological Answer : Friedel-Crafts alkylation or Ullmann coupling are primary methods, with solvent selection (e.g., DMF or THF) critical for minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via 1^1H NMR (aromatic proton shifts at δ 6.8–7.2 ppm) and GC-MS (molecular ion peak at m/z 242) .

Q. Which analytical techniques are most suitable for characterizing this compound?

  • Methodological Answer : Use NMR spectroscopy to resolve allyl and methoxy group configurations (13^13C NMR for carbonyl/coupling confirmation). For thermal stability, thermogravimetric analysis (TGA) under nitrogen at 10°C/min identifies decomposition thresholds. High-resolution mass spectrometry (HRMS) validates molecular formula. Cross-reference spectral data with NIST databases to ensure accuracy .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies: incubate samples in buffers (pH 3–10) at 25–60°C for 4–12 weeks. Analyze degradation products via HPLC-UV (C18 column, acetonitrile/water mobile phase). Compare retention times to standards and quantify degradation kinetics using Arrhenius plots .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Implement a 2k^k factorial design with variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. toluene). Analyze main and interaction effects via ANOVA. For example, higher temperatures may accelerate allyl group isomerization, requiring post-hoc NMR analysis to confirm regioselectivity .

Q. What strategies resolve contradictory data in reaction yields across replicate experiments?

  • Methodological Answer : Apply statistical outlier detection (Grubbs’ test) to identify anomalous runs. Re-examine raw data (e.g., TLC spot intensities, GC peak areas) and control variables (moisture levels, inert atmosphere integrity). Use Bayesian regression to model uncertainty in yield predictions .

Q. How can molecular dynamics (MD) simulations guide the study of this compound’s solvation behavior?

  • Methodological Answer : Parameterize the compound using GAFF force fields in solvents like ethanol or cyclohexane. Run simulations (GROMACS, 100 ns) to compute radial distribution functions (RDFs) for solute-solvent interactions. Validate with experimental solubility data via Hansen solubility parameters .

Q. What frameworks support integrating spectroscopic and computational data for mechanistic insights?

  • Methodological Answer : Develop a hybrid workflow: (1) Use DFT (B3LYP/6-311+G(d,p)) to calculate vibrational frequencies (IR) and NMR chemical shifts; (2) Compare computational results with experimental data to identify electron delocalization in the phenoxy ring; (3) Apply multivariate analysis (PCA) to correlate steric effects with reaction outcomes .

Q. How can researchers replicate historical studies on analogous anisoles using advanced instrumentation?

  • Methodological Answer : Retrospective analysis: Identify gaps in older studies (e.g., limited resolution in 1980s NMR). Redesign experiments using cryoprobes for enhanced sensitivity or LC-QTOF-MS for trace impurity detection. Cross-validate with modern databases (NIST) to update structural assignments .

Methodological Notes

  • Data Presentation : Include raw and processed data in appendices (e.g., TGA thermograms, factorial design matrices). Use error bars in graphs to represent standard deviations from triplicate runs .
  • Theoretical Frameworks : Link studies to Hammett substituent constants (σ values for allyl/phenoxy groups) or frontier molecular orbital (FMO) theory to explain reactivity trends .
  • Validation : Ensure reproducibility by adhering to OECD guidelines for chemical testing and reporting detailed experimental protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.